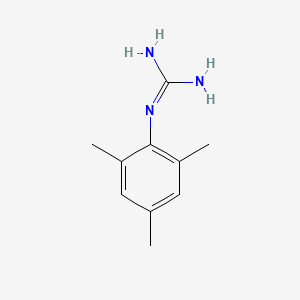![molecular formula C27H17ClN4 B15333699 9-[2-(4-Chloro-6-phenyl-1,3,5-triazin-2-yl)phenyl]-9H-carbazole](/img/structure/B15333699.png)
9-[2-(4-Chloro-6-phenyl-1,3,5-triazin-2-yl)phenyl]-9H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-[2-(4-Chloro-6-phenyl-1,3,5-triazin-2-yl)phenyl]-9H-carbazole is a complex organic compound characterized by its triazine and carbazole moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-[2-(4-Chloro-6-phenyl-1,3,5-triazin-2-yl)phenyl]-9H-carbazole typically involves the reaction of carbazole with 4-chloro-6-phenyl-1,3,5-triazin-2-yl chloride under specific conditions. The reaction is usually carried out in a solvent such as dichloromethane or dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with precise temperature and pressure control to ensure consistent product quality. The use of catalysts and optimized reaction conditions helps to increase the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like ammonia (NH₃) or amines.
Major Products Formed:
Oxidation: Formation of carbazole derivatives with increased oxidation states.
Reduction: Production of reduced carbazole derivatives.
Substitution: Introduction of various functional groups leading to diverse derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and materials for organic electronics.
Biology: It has shown potential as an antimicrobial agent, exhibiting activity against various bacterial strains.
Medicine: Research is ongoing to explore its use in cancer therapy, given its structural similarity to other biologically active compounds.
Industry: The compound is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mecanismo De Acción
The mechanism by which 9-[2-(4-Chloro-6-phenyl-1,3,5-triazin-2-yl)phenyl]-9H-carbazole exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to DNA or proteins, disrupting cellular processes and leading to its biological effects.
Comparación Con Compuestos Similares
Carbazole derivatives: These compounds share the carbazole core but differ in their substituents and functional groups.
Triazine derivatives: Compounds with triazine rings exhibit similar biological activities but vary in their substituents.
Uniqueness: 9-[2-(4-Chloro-6-phenyl-1,3,5-triazin-2-yl)phenyl]-9H-carbazole is unique due to its combination of triazine and carbazole moieties, which contribute to its distinct chemical and biological properties.
This compound represents a promising candidate for further research and development across multiple scientific disciplines.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
Fórmula molecular |
C27H17ClN4 |
|---|---|
Peso molecular |
432.9 g/mol |
Nombre IUPAC |
9-[2-(4-chloro-6-phenyl-1,3,5-triazin-2-yl)phenyl]carbazole |
InChI |
InChI=1S/C27H17ClN4/c28-27-30-25(18-10-2-1-3-11-18)29-26(31-27)21-14-6-9-17-24(21)32-22-15-7-4-12-19(22)20-13-5-8-16-23(20)32/h1-17H |
Clave InChI |
NNQSRRVPVQLORL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC(=NC(=N2)Cl)C3=CC=CC=C3N4C5=CC=CC=C5C6=CC=CC=C64 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Cyclopropylpyrazolo[1,5-a]pyrimidine-5,7-diol](/img/structure/B15333624.png)


![5-(Chloromethyl)furo[2,3-b]pyridine](/img/structure/B15333645.png)



![2-(Trifluoromethoxy)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B15333668.png)




![(R)-4-Oxo-5-azaspiro[2.4]heptane-6-carboxylic Acid](/img/structure/B15333686.png)

